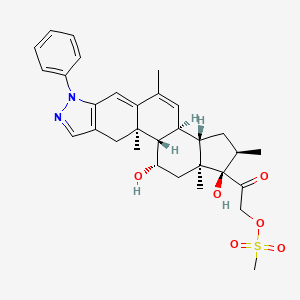
Deacylcortivazol 21-mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deacylcortivazol 21-mesylate, also known as this compound, is a useful research compound. Its molecular formula is C31H38N2O6S and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glucocorticoid Receptor Modulation
Deacylcortivazol 21-mesylate acts as a modulator of glucocorticoid receptor activity. It has been studied for its potential to enhance or inhibit the transcriptional activity of glucocorticoids, which are critical in managing inflammatory and autoimmune diseases. Research indicates that this compound can alter the maximal activity (Amax) and the effective concentration (EC50) of glucocorticoids, providing insights into its mechanism of action in different cellular contexts .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro tests against various cancer cell lines, such as human colon carcinoma (Caco-2) and breast adenocarcinoma (MCF-7), demonstrated significant cytotoxic effects. For instance, compounds derived from deacylcortivazol exhibited half maximal inhibitory concentrations (IC50) in the low micromolar range, indicating potent anticancer activity .
Antitumor Efficacy
In vivo studies have shown that this compound can inhibit tumor growth in xenograft models. A notable study reported a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg, suggesting strong potential for cancer treatment .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In models of induced arthritis, significant reductions in inflammation markers were observed, correlating with decreased paw swelling post-treatment .
Cancer Treatment Case Study
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : The study found significant apoptosis induction in cancer cells treated with this compound, with minimal effects on surrounding normal cells.
Infection Control Case Study
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : The compound demonstrated effective inhibition of growth in multi-drug resistant bacterial strains, indicating its potential as an antimicrobial agent .
Data Tables
Eigenschaften
CAS-Nummer |
50630-90-5 |
|---|---|
Molekularformel |
C31H38N2O6S |
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
[2-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C31H38N2O6S/c1-18-11-22-24-12-19(2)31(36,27(35)17-39-40(5,37)38)30(24,4)15-26(34)28(22)29(3)14-20-16-32-33(25(20)13-23(18)29)21-9-7-6-8-10-21/h6-11,13,16,19,22,24,26,28,34,36H,12,14-15,17H2,1-5H3/t19-,22+,24+,26+,28-,29+,30+,31+/m1/s1 |
InChI-Schlüssel |
ZTIPMRARWYTJJD-WSHUFMFXSA-N |
SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C |
Kanonische SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C |
Synonyme |
11,17,21-trihydroxy-6,16-dimethyl-2'-phenyl-2'H-pregna-2,4,6-trieno(3,2-c)pyrazol-20-one-21-methanesulfonate deacylcortivazol 21-mesylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















